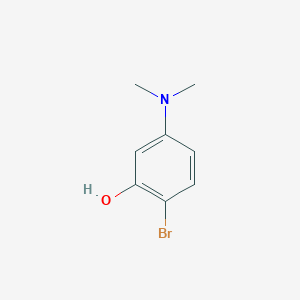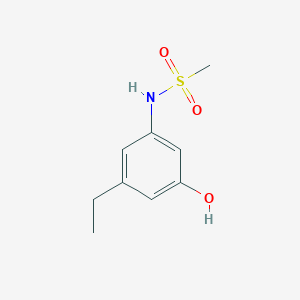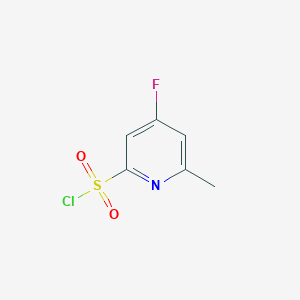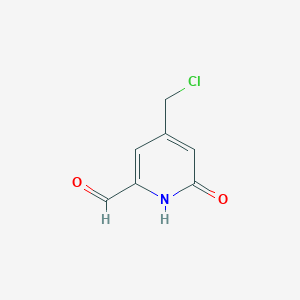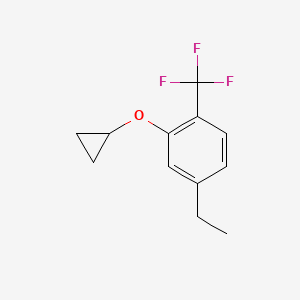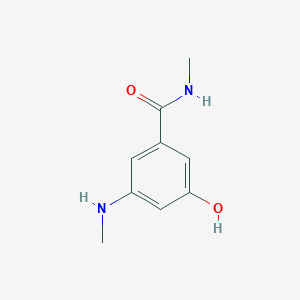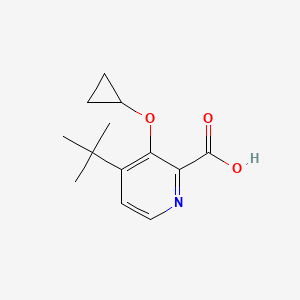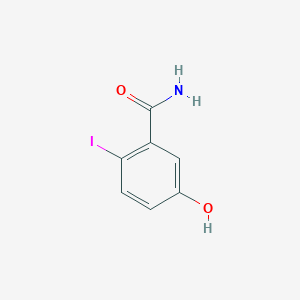
5-Hydroxy-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-iodobenzamide: is an organic compound with the molecular formula C7H6INO2 . It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound appears as a white to off-white crystalline solid and is known for its applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-iodobenzamide typically involves the iodination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C and 25°C to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the hydroxy group to a methoxy group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of deiodinated or methoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-2-iodobenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of radiolabeled compounds. These radiolabeled derivatives are valuable in imaging studies and as tracers in biochemical assays .
Medicine: Its structure can be modified to create derivatives with enhanced biological activity and therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications and the biological context .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-nitrobenzamide
- 2-Hydroxy-5-methoxybenzamide
- 2-Hydroxy-5-methylbenzamide
Comparison: 5-Hydroxy-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and can be used as a radiolabel for imaging studies. In contrast, other similar compounds may have different substituents (e.g., nitro, methoxy, methyl) that influence their chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H6INO2 |
|---|---|
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
5-hydroxy-2-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11) |
Clé InChI |
IRRKSAUSWCFEIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


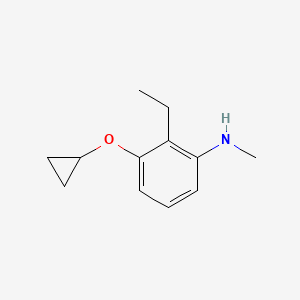
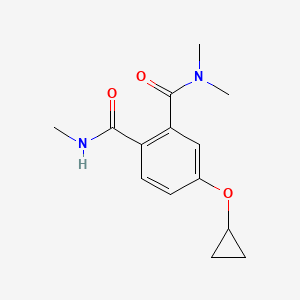

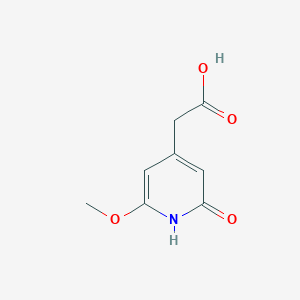
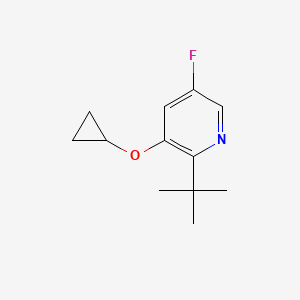
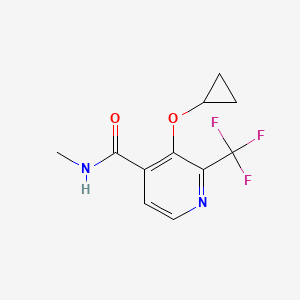
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
